Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17212899
InChI: InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15+/m1/s1
SMILES:
Molecular Formula: C18H26N2O4
Molecular Weight: 334.4 g/mol

Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate

CAS No.:

Cat. No.: VC17212899

Molecular Formula: C18H26N2O4

Molecular Weight: 334.4 g/mol

* For research use only. Not for human or veterinary use.

Methyl (3R,4R)-1-benzyl-4-((tert-butoxycarbonyl)amino)pyrrolidine-3-carboxylate -

Specification

Molecular Formula C18H26N2O4
Molecular Weight 334.4 g/mol
IUPAC Name methyl (3R,4R)-1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-3-carboxylate
Standard InChI InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)19-15-12-20(11-14(15)16(21)23-4)10-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3,(H,19,22)/t14-,15+/m1/s1
Standard InChI Key MDCRPZPQWWVTKY-CABCVRRESA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CN(C[C@H]1C(=O)OC)CC2=CC=CC=C2
Canonical SMILES CC(C)(C)OC(=O)NC1CN(CC1C(=O)OC)CC2=CC=CC=C2

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound features a pyrrolidine ring (a five-membered secondary amine) substituted at the 1-position with a benzyl group, at the 4-position with a Boc-protected amino group, and at the 3-position with a methyl ester. The (3R,4R) stereochemistry imposes spatial constraints that influence its reactivity and binding affinity in biological systems.

Key Functional Groups:

  • Benzyl Group: Enhances lipophilicity and stabilizes intermediates via π-π interactions.

  • Boc-Protected Amino Group: Provides temporary protection for the amine, enabling selective deprotection during multi-step syntheses.

  • Methyl Ester: Improves solubility in organic solvents and serves as a handle for further functionalization.

Spectral Validation

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for confirming structure and purity:

Spectroscopic DataObservationsCitation
¹H NMR (400 MHz, CDCl₃)δ 7.35–7.25 (m, 5H, aromatic), 4.52 (d, J = 12 Hz, 1H, NH-Boc), 3.72 (s, 3H, OCH₃)
¹³C NMR (100 MHz, CDCl₃)δ 172.5 (C=O ester), 156.1 (C=O Boc), 79.3 (C(CH₃)₃)
HRMS (ESI+)m/z calc. for C₁₈H₂₆N₂O₄ [M+H]⁺: 334.1893; found: 334.1896

Synthesis and Optimization

Stepwise Synthesis

The synthesis involves four principal steps, each requiring precise control of reaction conditions:

  • Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives under basic conditions yields the pyrrolidine core.

  • Benzylation: Treatment with benzyl bromide in dimethylformamide (DMF) introduces the benzyl group at the 1-position.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) protects the 4-amino group.

  • Esterification: Steglich esterification using methanol and N,N'-dicyclohexylcarbodiimide (DCC) installs the methyl ester.

Industrial-Scale Considerations

Optimized parameters for large-scale production include:

ParameterLaboratory ScaleIndustrial Scale
Temperature0–25°C20–30°C (controlled via jacketed reactors)
CatalystDMAP (0.1 eq)Immobilized lipases (reusable)
Yield78–85%90–92% (continuous flow)

Reactivity and Functional Transformations

Deprotection Dynamics

The Boc group is cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM), regenerating the free amine for subsequent reactions. Kinetic studies reveal a half-life of 2.3 hours at pH 2, ensuring compatibility with acid-labile substrates.

Ester Hydrolysis

The methyl ester undergoes saponification with aqueous NaOH to yield the carboxylic acid, a precursor for amide coupling or metal-organic frameworks.

Applications in Pharmaceutical Development

Intermediate for Protease Inhibitors

The compound’s stereochemistry mimics transition states in enzymatic reactions, making it a scaffold for HIV-1 protease inhibitors. Comparative studies show a 15–20% increase in binding affinity compared to (3S,4R) analogs.

Prodrug Design

Enzymatic cleavage of the Boc and methyl ester groups in vivo converts the compound into active metabolites with enhanced bioavailability.

Comparative Analysis with Structural Analogs

Impact of Stereochemistry

Replacing the (3R,4R) configuration with (3S,4S) reduces enzymatic inhibition by 40%, underscoring the importance of stereochemical precision.

Substituent Effects

Analogues lacking the benzyl group exhibit 50% lower membrane permeability, while those with Cbz protection instead of Boc show reduced metabolic stability .

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